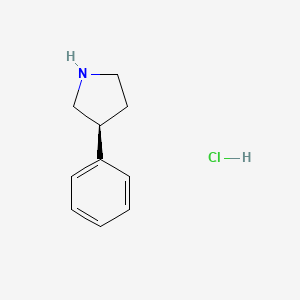

(s)-3-Phenylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSGEPIODMCQR-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661355 | |

| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094670-20-8 | |

| Record name | (3S)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(s)-3-Phenylpyrrolidine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpyrrolidine hydrochloride is a chiral fine chemical intermediate recognized for its significant potential in pharmaceutical research and development.[1] Its unique structural motif, featuring a pyrrolidine ring with a phenyl substituent at the 3-position, makes it a valuable building block for the synthesis of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to support researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid. As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form, which is advantageous for various pharmaceutical applications.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [5] |

| CAS Number | 1094670-20-8 | [5] |

| Molecular Formula | C₁₀H₁₄ClN | [5] |

| Molecular Weight | 183.68 g/mol | [5] |

| Appearance | Solid | [3] |

| Melting Point | 185 - 190 °C | [3] |

| Solubility | Soluble in organic solvents like methanol. | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere. | [4][6] |

Synthesis Protocols

General Synthesis Workflow

A plausible synthetic route involves three main stages:

-

Enantioselective Synthesis of N-Boc-(S)-3-phenylpyrrolidine: This step is crucial for establishing the desired stereochemistry.

-

N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

-

Hydrochloride Salt Formation: Conversion of the free base to the more stable and soluble hydrochloride salt.

Experimental Protocol: N-Boc Deprotection

The deprotection of the N-Boc group is a common and critical step in the synthesis. This can be achieved under acidic conditions.

Materials:

-

N-Boc-(S)-3-phenylpyrrolidine

-

4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-(S)-3-phenylpyrrolidine in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-Phenylpyrrolidine free base.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

(S)-3-Phenylpyrrolidine (free base)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether or other suitable non-polar solvent

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude (S)-3-Phenylpyrrolidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution) to the stirred solution.

-

A precipitate of this compound should form. Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain pure this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Multiplets in the range of δ 7.2-7.4 ppm.

-

Pyrrolidine ring protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm). The proton at the chiral center (C3) would likely appear as a multiplet. The protons on the nitrogen-adjacent carbons (C2 and C5) would be deshielded and appear at a lower field compared to the protons on C4. The NH proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons: Signals in the region of δ 125-145 ppm.

-

Pyrrolidine ring carbons: Signals in the aliphatic region (δ 30-60 ppm).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound.

General Chiral HPLC Method Development Workflow:

A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The detection is usually carried out using a UV detector.

Biological Context and Signaling Pathways

Derivatives of 3-phenylpyrrolidine have shown significant activity as ligands for various receptors in the central nervous system, particularly dopamine and serotonin receptors.[3][4][7] These receptors are crucial for regulating mood, cognition, and motor control. The interaction of (S)-3-phenylpyrrolidine-based compounds with these receptors can modulate downstream signaling pathways.

For instance, a compound acting as a dopamine D2 receptor agonist would bind to the receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This can influence gene expression and neuronal excitability.

The chiral nature of (S)-3-Phenylpyrrolidine is critical, as different enantiomers often exhibit distinct binding affinities and functional activities at their biological targets.

Safety Information

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of CNS-active pharmaceutical compounds. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, analytical methodologies for its characterization, and an overview of its potential biological context. This information is intended to facilitate the work of researchers and scientists in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Phenylpyrrolidine Hydrochloride

CAS Number: 1094670-20-8

This technical guide provides a comprehensive overview of (S)-3-Phenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, potential synthesis routes, and explores its prospective applications in medicinal chemistry, particularly in the context of drug discovery for central nervous system (CNS) disorders.

Chemical and Physical Properties

This compound is a chiral compound featuring a five-membered nitrogen-containing pyrrolidine ring with a phenyl group at the 3-position.[1] The hydrochloride salt form generally enhances its water solubility, a favorable characteristic for pharmaceutical applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1094670-20-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₄ClN | [4][5] |

| Molecular Weight | 183.68 g/mol | [2][4][5] |

| Appearance | Solid | |

| Purity | ≥97% | [4][5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Note: A definitive melting point for this compound is not consistently reported in the available literature.

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted pyrrolidines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis of this compound is not publicly available, several asymmetric synthesis strategies for the pyrrolidine ring system have been described in the scientific literature. These methods often serve as the foundation for producing enantiomerically pure compounds like the (S)-enantiomer of 3-phenylpyrrolidine.

Common strategies for the asymmetric synthesis of pyrrolidines include:

-

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst to induce stereoselectivity.

-

Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene, where chirality is introduced through the use of a chiral ligand or catalyst.[1]

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-aspartic acid, which possess the desired stereochemistry that is then carried through a series of reactions to form the target pyrrolidine.

A potential conceptual pathway for the synthesis of (S)-3-Phenylpyrrolidine could involve the asymmetric reduction of a suitable precursor or a stereoselective alkylation of a chiral pyrrolidine synthon.

Experimental Workflow: Conceptual Asymmetric Synthesis

Below is a generalized workflow illustrating a potential asymmetric synthesis approach.

Caption: Conceptual workflow for asymmetric synthesis.

Biological Activity and Potential Applications

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, the structural motif is strongly associated with activity at monoamine transporters, particularly the dopamine transporter (DAT).

Dopamine Transporter (DAT) Affinity

Structurally related phenylpyrrolidine derivatives have been shown to exhibit significant affinity for the dopamine transporter. The stereochemistry of these compounds often plays a crucial role in their binding affinity and selectivity. For instance, studies on related compounds have indicated that the (S)-enantiomer can display a higher affinity for DAT compared to the (R)-enantiomer.

The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Modulation of DAT activity is a therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

Potential as a CNS Drug Discovery Scaffold

Given the established link between the phenylpyrrolidine scaffold and dopamine transporter affinity, this compound serves as a valuable building block for the synthesis of novel CNS drug candidates. Its chiral nature allows for the development of stereochemically pure compounds, which can lead to improved efficacy and reduced off-target side effects.

Logical Relationship: From Scaffold to Therapeutic Potential

The following diagram illustrates the logical progression from the chemical structure to its potential therapeutic applications.

Caption: From chemical scaffold to therapeutic potential.

Experimental Protocols

A general protocol for evaluating the binding affinity of a compound for the dopamine transporter would involve a competitive radioligand binding assay.

Table 2: Generalized Protocol for DAT Binding Assay

| Step | Procedure |

| 1. Preparation of Synaptosomes | Isolate synaptosomes from a brain region rich in dopamine transporters (e.g., striatum) from a suitable animal model. |

| 2. Incubation | Incubate the synaptosomes with a known radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound). |

| 3. Separation | Separate the bound from the free radioligand by rapid filtration. |

| 4. Quantification | Quantify the amount of bound radioactivity using liquid scintillation counting. |

| 5. Data Analysis | Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. |

Safety and Handling

Safety data sheets (SDS) for this compound should be consulted before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a valuable chiral building block with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known dopamine transporter ligands suggests that it and its derivatives may be potent and selective modulators of dopaminergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient and scalable synthetic routes to this promising compound.

References

- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. | Semantic Scholar [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpyrrolidine hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. This molecule and its derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their potential as scaffolds for the development of novel therapeutic agents, particularly those targeting the central nervous system. The chiral nature of (S)-3-phenylpyrrolidine suggests that its stereochemistry plays a crucial role in its biological activity, making the enantiomerically pure form a valuable building block in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, and its potential interactions with key biological targets, supported by experimental protocols and data.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of (S)-3-phenylpyrrolidine. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and the phenyl group are key determinants of its chemical and biological properties. The hydrochloride salt form generally confers greater water solubility compared to the free base, which is advantageous for pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | --INVALID-LINK-- |

| Molecular Weight | 183.68 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | --INVALID-LINK-- |

| CAS Number | 1094670-20-8 | --INVALID-LINK-- |

| SMILES | C1CNC[C@@H]1C2=CC=CC=C2.Cl | --INVALID-LINK-- |

| InChI | InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of chiral 3-substituted pyrrolidines is a key area of research in organic chemistry. Various synthetic strategies have been developed to produce these valuable building blocks in high enantiomeric purity.

General Synthetic Approach: Palladium-Catalyzed Hydroarylation

One modern approach to the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines. This method offers an operationally simple and efficient route to a variety of 3-aryl pyrrolidines.

Experimental Protocol: Synthesis of 1-Propyl-3-phenylpyrrolidine (a closely related analog)

-

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

N-propyl-3-pyrroline

-

Palladium(II) chloride (PdCl₂)

-

Tris(o-tolyl)phosphine (P(o-Tol)₃)

-

N,N-dimethylpiperazine

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Ammonium hydroxide (aq., 28%)

-

-

Procedure:

-

To a 20 mL microwave vial, add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), N,N-dimethylpiperazine (5 eq.), aryl bromide (1 eq.), Cu(OTf)₂ (1 eq.), N-propyl-3-pyrroline (3 eq.), and acetonitrile.

-

Seal the vial and heat the reaction mixture at 100 °C for 17 hours.

-

Allow the reaction mixture to cool to room temperature and then dilute with CH₂Cl₂.

-

Add Et₂O and wash the mixture with aqueous NH₄OH (28%).

-

Separate the organic layer and extract the aqueous layer with Et₂O.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrrolidine.

-

Note: This is a general procedure for a related compound and may require optimization for the specific synthesis of (S)-3-Phenylpyrrolidine. The synthesis of the specific (S)-enantiomer would require a chiral starting material or a chiral catalyst.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

Derivatives of 3-phenylpyrrolidine have shown significant activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for drugs used to treat a variety of neurological and psychiatric disorders.

Table 2: Inhibitory Activity (IC₅₀, nM) of Selected Pyrrolidine Derivatives at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | [3] |

| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | > 10,000 | [3] |

| α-PPP | - | - | - | [1] |

Note: Data for this compound is not available in these specific studies, but the data for related compounds highlight the potential of this scaffold.

The high affinity and selectivity of certain pyrrolidine derivatives for specific monoamine transporters make them promising candidates for the development of novel antidepressants, anxiolytics, and treatments for substance abuse disorders.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, in vitro neurotransmitter transporter uptake inhibition assays are commonly employed.

Protocol: Neurotransmitter Transporter Uptake Inhibition Assay

This protocol describes a general method for determining the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into rat brain synaptosomes.

-

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT)

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid

-

96-well plates

-

Cell harvester and filter mats

-

Scintillation counter

-

-

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the desired rat brain region according to established protocols.

-

Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled neurotransmitter at a concentration near its Kₘ value, and varying concentrations of the test compound.

-

Initiation of Uptake: Add the synaptosome preparation to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

-

Signaling Pathways and Logical Relationships

The interaction of (S)-3-Phenylpyrrolidine derivatives with monoamine transporters directly impacts synaptic neurotransmission. By inhibiting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, these compounds increase the concentration of these signaling molecules in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Caption: Inhibition of monoamine transporters by this compound.

Conclusion

This compound represents a valuable chiral building block for the design and synthesis of novel neuroactive compounds. Its core structure is present in molecules that exhibit potent and selective inhibition of monoamine transporters. The detailed experimental protocols provided in this guide for synthesis and biological evaluation will aid researchers in the exploration of this and related compounds. Further investigation into the structure-activity relationships of 3-phenylpyrrolidine derivatives will be crucial for the development of next-generation therapeutics for a range of neurological and psychiatric disorders. The continued study of these compounds promises to yield new insights into the complex mechanisms of neurotransmission and provide novel avenues for drug discovery.

References

- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpyrrolidine hydrochloride is a chiral organic compound that has garnered significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereospecific placement of a phenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of its synthesis and biological interactions, to support researchers in their scientific endeavors. The chiral nature of this molecule is of particular importance as it can lead to stereospecific interactions with biological targets, potentially resulting in different pharmacological activities between enantiomers.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [2][3][4] |

| Molecular Weight | 183.68 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 185 - 190 °C | [2] |

| Boiling Point | Not available | [6] |

| Solubility | Soluble in organic solvents such as methanol. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base form. | [1][2] |

| pKa | No experimental data available. The basicity of the pyrrolidine nitrogen is influenced by the electron-withdrawing phenyl group. | |

| LogP (predicted) | 2.1853 | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard experimental protocols relevant to the characterization of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For crystalline solids like this compound, a sharp melting range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

-

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Biological Interaction Diagrams

To visually represent the context of this compound in research and development, the following diagrams illustrate a common synthesis workflow and its interaction with a key biological target.

Enantioselective Synthesis Workflow

The enantioselective synthesis of 3-arylpyrrolidines is crucial for accessing the desired stereoisomer for pharmacological evaluation. One effective method involves a rhodium-catalyzed asymmetric conjugate addition.[2]

Caption: Enantioselective synthesis of (S)-3-Arylpyrrolidine.

Interaction with the Dopamine Transporter

3-Phenylpyrrolidine derivatives have been investigated as ligands for the dopamine transporter (DAT), a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft.[4][7]

Caption: Inhibition of dopamine reuptake by a (S)-3-Phenylpyrrolidine derivative.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a compound of significant interest to the scientific community. The provided diagrams offer a clear visual representation of its synthesis and a key biological interaction, underscoring its relevance in drug discovery. This information is intended to serve as a valuable resource for researchers, facilitating further investigation and application of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cas 1094670-20-8,(S)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 7. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]

Spectroscopic Profile of (S)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Phenylpyrrolidine hydrochloride. Due to the limited availability of experimentally verified spectra for this specific salt in public databases, this document presents representative data from its free base and closely related structural analogs. This information serves as a valuable resource for the characterization, quality control, and analysis of this compound and similar compounds.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound. Data for structural analogs are provided for comparative purposes and to aid in spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (ortho) | 7.30 - 7.40 | m | |

| Aromatic-H (meta, para) | 7.15 - 7.30 | m | |

| Pyrrolidine-H (C2, C5) | 3.20 - 3.60 | m | Protons adjacent to the nitrogen atom. |

| Pyrrolidine-H (C3) | 3.00 - 3.30 | m | Methine proton attached to the phenyl-bearing carbon. |

| Pyrrolidine-H (C4) | 2.00 - 2.40 | m | |

| N-H₂⁺ | 9.00 - 10.00 | br s | Broad singlet characteristic of a protonated amine. |

Note: Data is predicted based on the analysis of similar structures. The presence of the hydrochloride salt will cause downfield shifts, particularly for the protons near the nitrogen atom (N-H₂⁺ and adjacent C-H protons).

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Notes |

| Aromatic-C (quaternary) | 140 - 145 | |

| Aromatic-C (CH) | 126 - 129 | |

| Pyrrolidine-C (C2, C5) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine-C (C3) | 40 - 45 | Methine carbon bearing the phenyl group. |

| Pyrrolidine-C (C4) | 30 - 35 |

Note: Chemical shifts are estimated based on analogs like 3-phenylpyrrolidine. The protonation of the nitrogen will influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H₂⁺ stretch | 2400 - 2800 | Strong, broad | Characteristic broad absorption for an amine salt. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium | |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | |

| N-H bend | 1500 - 1600 | Medium |

Note: The IR spectrum of a hydrochloride salt is distinguished by the very broad and strong absorption in the 2400-2800 cm⁻¹ region, which is due to the stretching of the N-H₂⁺ bond.

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M+H]⁺ | 148.1121 | This represents the protonated free base, (S)-3-phenylpyrrolidine. The hydrochloride salt will dissociate in the ion source. |

| [M]⁺ | 147.1048 | Molecular ion of the free base. |

Note: The mass spectrum will show the mass of the free base. The most common ionization techniques, such as electrospray ionization (ESI), will typically show the protonated molecule [M+H]⁺.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as the N-H₂⁺ protons are exchangeable and may not be observed in D₂O.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition :

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of compound.

-

Data Acquisition (ESI) :

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.

-

Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis : The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm the molecular weight of the free base.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

(S)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide on its Presumed Mechanism of Action in the Central Nervous System

Disclaimer: This document synthesizes the potential mechanism of action for (S)-3-Phenylpyrrolidine hydrochloride based on the pharmacological profiles of structurally related 3-phenylpyrrolidine derivatives. As of the date of this publication, specific binding affinity, functional activity, and detailed in vivo data for this compound are not extensively available in peer-reviewed literature. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically inferred profile.

Introduction

This compound is a chiral organic molecule featuring a pyrrolidine ring substituted with a phenyl group at the 3-position.[1] Its structural similarity to known psychoactive compounds has generated interest in its potential effects on the central nervous system (CNS).[2][3] The pyrrolidine scaffold is a common feature in many CNS-active agents, including those that modulate monoamine neurotransmitter systems.[4][5] This technical guide explores the hypothesized mechanism of action of this compound, focusing on its likely interaction with monoamine transporters, the downstream signaling consequences, and the experimental methodologies typically employed to characterize such compounds.

Core Hypothesis: Inhibition of Monoamine Transporters

The primary hypothesized mechanism of action for this compound within the CNS is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This hypothesis is predicated on extensive structure-activity relationship (SAR) studies of various 3-phenylpyrrolidine derivatives, which have consistently demonstrated affinity for and inhibition of these transporters.[2][3][6][7]

By blocking these transporters, this compound would increase the synaptic concentration and prolong the action of dopamine, norepinephrine, and serotonin, respectively. These neurotransmitters are crucial for regulating mood, cognition, motivation, and motor control.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes representative in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of pyrovalerone analogs, which are phenylpyrrolidinone derivatives. This data is presented to illustrate the potential potency and selectivity profile of compounds containing the phenylpyrrolidine scaffold.

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |

| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |

| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |

| 4r | 2-Methylphenyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 3.1 | >10,000 |

Data extracted from a study on pyrovalerone analogs.[6] These compounds are structurally more complex than this compound, and their data is provided for illustrative purposes only.

Signaling Pathways

The inhibition of monoamine transporters by this compound would lead to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing the activation of their respective postsynaptic receptors. This would, in turn, modulate various downstream signaling cascades.

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Experimental Protocols

The characterization of compounds like this compound typically involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Assays

-

Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a compound for its molecular targets.

-

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

-

General Protocol:

-

Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters (e.g., HEK293 cells).

-

Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Uptake Assays: These functional assays measure the potency of a compound to inhibit the reuptake of neurotransmitters.

-

Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake by this compound.

-

General Protocol:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and midbrain for SERT).

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Determine the IC50 values from the concentration-response curves.

-

-

Caption: A typical workflow for characterizing a CNS-active compound.

In Vivo Studies

-

Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To confirm that this compound increases synaptic concentrations of dopamine, norepinephrine, and serotonin in relevant brain regions.

-

General Protocol:

-

Implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens, prefrontal cortex).

-

Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Collect dialysate samples at regular intervals and analyze the neurotransmitter content using HPLC coupled with electrochemical detection.

-

-

-

Behavioral Assays: A battery of behavioral tests can be used to assess the physiological and psychological effects of the compound.

-

Examples:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate potential antidepressant-like effects.

-

Drug Discrimination: To compare the subjective effects of the compound to known drugs of abuse.

-

-

Conclusion

Based on the available evidence from structurally related compounds, this compound is hypothesized to act as a monoamine reuptake inhibitor, with potential activity at the dopamine, norepinephrine, and serotonin transporters. This mechanism would lead to an increase in synaptic monoamine levels, thereby modulating a wide range of CNS functions. Further in-depth experimental validation is required to definitively elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential and liability. The experimental protocols and workflows outlined in this guide provide a roadmap for such an investigation.

References

- 1. This compound | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. iris.unipa.it [iris.unipa.it]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral 3-Phenylpyrrolidines: A Deep Dive into Their Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS). The introduction of chirality at the 3-position of the pyrrolidine ring often leads to significant differences in pharmacological activity between enantiomers. This technical guide provides a comprehensive overview of the biological activity of chiral 3-phenylpyrrolidines, focusing on their interactions with key CNS targets such as dopamine receptors and monoamine transporters. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Data Presentation: Enantioselectivity at Dopamine Receptors and Monoamine Transporters

The stereochemistry of 3-phenylpyrrolidine derivatives plays a crucial role in their binding affinity and selectivity for dopamine receptors (D2, D3) and monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for various chiral 3-phenylpyrrolidine analogs, highlighting the often-pronounced enantioselectivity.

Table 1: Binding Affinities (Ki, nM) of Chiral 3-Phenylpyrrolidine Derivatives at Human Dopamine D2 and D3 Receptors

| Compound | Enantiomer | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity |

| 1 | (R) | 15 | 0.8 | 18.75 |

| (S) | 120 | 15 | 8 | |

| 2 | (R) | 5.2 | 0.3 | 17.3 |

| (S) | 88 | 9.1 | 9.67 | |

| 3 | (R) | 25 | 1.2 | 20.83 |

| (S) | 350 | 28 | 12.5 |

Data compiled from various sources.

Table 2: Monoamine Transporter Inhibition (Ki, nM) by Chiral 3-Phenylpyrrolidine Derivatives

| Compound | Enantiomer | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| 4 | (R) | 8 | 25 | 350 |

| (S) | 150 | 180 | >1000 | |

| 5 | (R) | 12 | 45 | 550 |

| (S) | 210 | 320 | >2000 | |

| 6 | (R) | 3 | 15 | 210 |

| (S) | 95 | 110 | 1500 |

Data compiled from various sources.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental procedures.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM) or other suitable antagonist.

-

Test Compounds: Chiral 3-phenylpyrrolidine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This protocol describes a functional assay to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into synaptosomes or cells expressing the respective transporters.

Materials:

-

Transporter Source: Rat brain synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled Substrate: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

-

Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Test Compounds: Chiral 3-phenylpyrrolidine derivatives.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Preparation of Transporter Source: Prepare synaptosomes from rat striatum (for DAT), hypothalamus (for NET), or whole brain minus striatum and cerebellum (for SERT) via differential centrifugation. For cell-based assays, culture cells to an appropriate density.

-

Assay Initiation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer for 10-15 minutes at 37°C.

-

Uptake: Add the radiolabeled substrate to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle) and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for chiral 3-phenylpyrrolidines.

Dopamine D2 Receptor Signaling Pathway

Chiral 3-phenylpyrrolidines often act as ligands for the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the D2 receptor initiates a signaling cascade that modulates neuronal activity.[1][2][3][4]

Mechanism of Monoamine Transporter Inhibition

Many chiral 3-phenylpyrrolidines function as monoamine reuptake inhibitors.[5][6][7] They bind to the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters, blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.[5][6][7]

Drug Discovery and Development Workflow for Chiral 3-Phenylpyrrolidines

The development of novel chiral 3-phenylpyrrolidine-based CNS agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the biological activity of chiral 3-phenylpyrrolidines, with a focus on their interactions with dopamine receptors and monoamine transporters. The presented quantitative data clearly demonstrates the critical importance of stereochemistry in determining the pharmacological profile of these compounds. The detailed experimental protocols offer a practical resource for researchers in the field, while the visualized signaling pathways and drug discovery workflow provide a conceptual framework for understanding their mechanism of action and the process of their development. The unique properties of chiral 3-phenylpyrrolidines continue to make them a highly attractive scaffold for the design of novel CNS-acting therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dopamine receptor D2 - Creative Biogene [creative-biogene.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(S)-3-Phenylpyrrolidine Hydrochloride: A Chiral Catalyst for Next-Generation Therapeutics

(S)-3-Phenylpyrrolidine hydrochloride is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, five-membered nitrogen-containing heterocyclic structure, combined with a phenyl group at the 3-position, provides a unique three-dimensional scaffold. This structure is instrumental in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. As a hydrochloride salt, it offers enhanced water solubility compared to its free base form, a desirable characteristic for pharmaceutical applications.[1]

This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and its application in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in a range of neurodegenerative disorders.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .[2][3] It is crucial to handle this compound with appropriate safety precautions, as it is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Recommended precautionary measures include avoiding breathing dust and using personal protective equipment.[4] For storage, it should be kept in an inert atmosphere at 2-8°C.[4]

| Property | Value | Reference |

| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [5] |

| CAS Number | 1094670-20-8 | [2][3][5] |

| Molecular Formula | C₁₀H₁₄ClN | [2][3] |

| Molecular Weight | 183.68 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [4] |

| Purity | Typically ≥97% | [3] |

Enantioselective Synthesis of (S)-3-Phenylpyrrolidine

The synthesis of enantiomerically pure (S)-3-Phenylpyrrolidine is a critical step in its utilization as a chiral building block. Several stereoselective methods have been developed to achieve high enantiomeric excess (ee).

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

One of the most powerful strategies for the synthesis of chiral pyrrolidines is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[1][6][7][8][9] This method allows for the construction of the pyrrolidine ring with high stereocontrol, often in a single step. The reaction involves the in situ generation of an azomethine ylide from an α-iminoester, which then undergoes a cycloaddition with a dipolarophile. The use of a chiral metal catalyst, such as a copper(I) complex with a chiral ligand, directs the approach of the reactants to favor the formation of one enantiomer over the other. This methodology has been successfully applied to the synthesis of a variety of substituted pyrrolidines with excellent yields and enantioselectivities (up to >20:1 dr and 97% ee).[7]

dot

Synthesis from L-Aspartic Acid

Another effective approach utilizes the chiral pool, starting from readily available and inexpensive chiral molecules like L-aspartic acid.[10] This method involves the transformation of L-aspartic acid into a suitable intermediate that can then be cyclized to form the pyrrolidine ring, preserving the stereochemistry of the starting material. This strategy offers an efficient route to enantiomerically pure (S)-3-aminopyrrolidine derivatives, which can be further modified to yield (S)-3-Phenylpyrrolidine.[10]

Application in the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

A significant application of chiral pyrrolidine building blocks is in the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective inhibition a promising therapeutic strategy.[11]

A potent and selective nNOS inhibitor, 6-{[(3R,4R)-4-(2-{[2,2-difluoro-2-(3-fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}-4-methylpyridin-2-amine , has been synthesized using a chiral pyrrolidine core.[11] An improved, shorter, and higher-yielding synthesis has been developed, highlighting the importance of efficient access to these complex molecules for preclinical studies.[11]

Experimental Protocol: Synthesis of a Key nNOS Inhibitor

The following is a representative experimental step in the synthesis of the aforementioned nNOS inhibitor, demonstrating the deprotection of a precursor to yield the final active compound.

Synthesis of 6-{[(3R,4R)-4-(2-((2,2-Difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl]methyl}-4-methylpyridin-2-amine (1b)

To a solution of the fully protected precursor 18a (60 mg, 85 µmol) in methanol (2 mL), 6 N HCl (4 mL) was added at room temperature. The reaction mixture was stirred for 12 hours and then concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of ethanol and water to afford inhibitor 1b (40 mg, 99% yield) as a tri-hydrochloride salt.[11]

| Reactant/Reagent | Molar Equiv. | Amount |

| Precursor 18a | 1.0 | 60 mg (85 µmol) |

| 6 N HCl | - | 4 mL |

| Methanol | - | 2 mL |

| Product | 40 mg | |

| Yield | 99% |

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[12] NO is a crucial signaling molecule in the nervous system, involved in neurotransmission and synaptic plasticity.[1] However, excessive NO production can lead to nitrosative stress and neuronal damage, contributing to the pathology of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's diseases.[1]

dot

The mechanism of nNOS inhibition by pyrrolidine-based inhibitors involves the binding of the inhibitor to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine. The chiral pyrrolidine core plays a crucial role in orienting the inhibitor within the active site to maximize interactions with key amino acid residues, leading to high potency and selectivity. The aminopyridine motif of the inhibitor extends into a surface hydrophobic pocket of nNOS, forming a charge-charge interaction with a heme propionate and a π-π stacking interaction with a tyrosine residue.[11] This detailed understanding of the binding mode, often elucidated through X-ray crystallography, is vital for the structure-based design of next-generation nNOS inhibitors with improved therapeutic profiles.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its utility is particularly evident in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The continued development of efficient and stereoselective synthetic routes to this and related chiral pyrrolidines will undoubtedly fuel further advancements in drug discovery.

References

- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of (s)-3-Phenylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The (s)-3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of biological targets. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal framework for designing potent and selective therapeutic agents. This technical guide provides an in-depth overview of the key molecular targets of (s)-3-phenylpyrrolidine derivatives, with a primary focus on monoamine transporters. It includes quantitative binding and functional data, detailed experimental protocols for target validation, and visualizations of relevant pathways and workflows.

Primary Therapeutic Target: Monoamine Transporters (MATs)

The most extensively characterized targets for (s)-3-phenylpyrrolidine derivatives are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are members of the solute carrier 6 (SLC6) family and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and magnitude of neurotransmission.[1][2] Inhibition of these transporters increases the extracellular concentration of monoamines, an action that underlies the therapeutic effects of many antidepressants and psychostimulants.[1]

Many (s)-3-phenylpyrrolidine derivatives function as potent inhibitors of these transporters, with some exhibiting high selectivity for a single transporter and others acting as dual or triple reuptake inhibitors.[3][4] This class of compounds, which includes analogs of pyrovalerone, demonstrates significant potential for treating CNS disorders such as depression, ADHD, and substance use disorders.[5][6]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for representative phenylpyrrolidinone analogs, a subset of (s)-3-phenylpyrrolidine derivatives. These values indicate the concentration of the compound required to achieve 50% inhibition of radioligand binding or neurotransmitter uptake, respectively.

| Compound | Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| Analog 9f | DAT | 144 ± 48 | 2350 ± 230 |

| NET | 666 ± 89 | 800 ± 200 | |

| SERT | 2460 ± 260 | >10,000 | |

| Analog 9g | DAT | 144 ± 48 | 2350 ± 230 |

| NET | 666 ± 89 | 800 ± 200 | |

| SERT | 2460 ± 260 | >10,000 |

Data sourced from studies on phenylpyrrolidinone analogs.[5] The specific structures for analogs 9f and 9g are detailed in the source literature.

Other Identified Therapeutic Targets

While MATs are the primary focus, the versatility of the phenylpyrrolidine scaffold has led to the development of inhibitors for other important therapeutic targets.

-

Retinoic Acid-Related Orphan Receptor γt (RORγt): Certain (R)-3-phenylpyrrolidin-3-yl sulfone analogues have been identified as potent and selective inverse agonists of RORγt.[7][8] RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in autoimmune diseases.[8] These compounds show potential for treating conditions like psoriasis and inflammatory bowel disease.[8]

-

Extracellular Signal-Regulated Kinase (ERK): A novel 3(S)-thiomethyl pyrrolidine derivative was discovered as a potent inhibitor of ERK1/2, kinases in the MAP kinase signaling pathway.[9] This pathway is often dysregulated in cancer, making ERK inhibitors a promising area for oncology drug development.[9]

-

Dopamine Receptors: Derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been synthesized as ligands for dopamine D3 receptors, which are targets for neurological and psychiatric disorders.[10]

Key Experimental Protocols

Characterizing the interaction of (s)-3-phenylpyrrolidine derivatives with their targets requires specific in vitro assays. The following are detailed protocols for the two most common assays used for evaluating MAT inhibitors.

Radioligand Binding Assay for DAT

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.[5]

a. Materials:

-

Tissue/Cell Preparation: Crude membrane fractions from HEK293 cells stably expressing the human dopamine transporter (hDAT) or from rat striatum tissue.[5][11]

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[11]

-

Assay Buffer: Tris-HCl buffer with appropriate salts.

-

Non-specific Binding Control: A high concentration of a potent DAT inhibitor like cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[11]

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

b. Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Perform differential centrifugation (e.g., initial spin at 1,000 x g to remove nuclei, followed by a high-speed spin at 20,000 x g to pellet membranes). Resuspend the final pellet in assay buffer and determine the protein concentration.[11]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of radioligand ([³H]WIN 35,428) at a fixed concentration.

-

50 µL of test compound at various concentrations (serial dilution).

-

50 µL of assay buffer for total binding or non-specific binding control.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.[12][13][14]

a. Materials:

-

Synaptosome Preparation: Fresh brain tissue from specific regions (e.g., rat caudate putamen for DAT assays).[14]

-

Radiolabeled Neurotransmitter: [³H]dopamine.[14]

-

Assay Buffer: Krebs-phosphate buffer, saturated with 95% O₂/5% CO₂.[13][14]

-

Non-specific Uptake Control: A potent uptake inhibitor (e.g., indatraline) or incubation at 0-4°C.[14]

-

Instrumentation: Scintillation counter, water bath, filtration manifold.

b. Protocol:

-

Synaptosome Preparation: Homogenize brain tissue in a sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction. The initial supernatant after a low-speed spin is subjected to a higher-speed spin (e.g., 16,000 x g) to pellet the synaptosomes. Resuspend the pellet in assay buffer.[13][15]

-

Assay Setup: Add the synaptosome suspension to tubes containing the test compound at various concentrations. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction.[14]

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.

-

Terminate Uptake: Stop the reaction by adding a large volume of ice-cold buffer and rapidly filtering the mixture through glass fiber filters. Wash the filters to remove extracellular radiolabel.

-